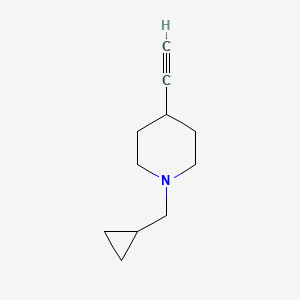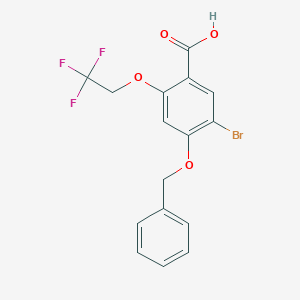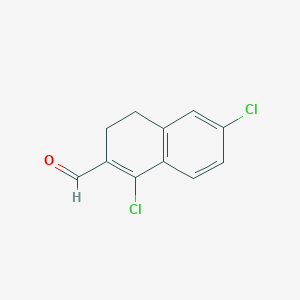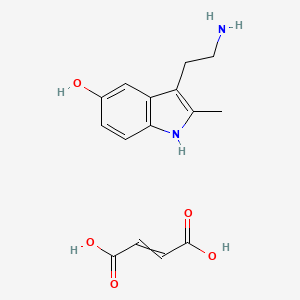![molecular formula C22H28O2 B13720175 (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of etonogestrel involves several steps and intermediates. One of the methods includes the following steps :
Starting Material: The synthesis begins with a suitable steroidal precursor.
Introduction of Functional Groups: The 11-methylene group is introduced through microbiological hydroxylation, followed by transformation to the key intermediate.
Cyclization: A palladium-catalyzed cyclization reaction is employed as a key step.
Final Steps:
Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
化学反应分析
Etonogestrel undergoes several types of chemical reactions, including :
Oxidation: Etonogestrel can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in etonogestrel.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions include hydroxylated and reduced derivatives of etonogestrel .
科学研究应用
Etonogestrel has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on reproductive biology and hormone regulation.
Medicine: Widely used in contraceptive devices, providing long-acting reversible contraception. It is also studied for its potential therapeutic applications in hormone replacement therapy.
Industry: Utilized in the development of advanced drug delivery systems, such as intravaginal rings and subdermal implants.
作用机制
Etonogestrel exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs, including the female reproductive tract, mammary gland, hypothalamus, and pituitary . It inhibits fertility by :
Impairing the release of luteinizing hormone: , which is crucial for ovulation.
Increasing the viscosity of cervical mucus: , hindering the passage of spermatozoa.
Altering the lining of the uterus: , preventing the implantation of fertilized eggs.
相似化合物的比较
Etonogestrel is compared with other synthetic progestins such as desogestrel, levonorgestrel, and norethisterone :
Desogestrel: Etonogestrel is a biologically active metabolite of desogestrel, offering a longer duration of action.
Levonorgestrel: Both are used in contraceptive devices, but etonogestrel provides a more prolonged effect.
Norethisterone: Etonogestrel has a higher binding affinity to progesterone receptors, making it more effective in certain applications.
Etonogestrel’s uniqueness lies in its long-acting nature and high efficacy in contraceptive applications, making it a preferred choice in modern contraceptive devices .
属性
分子式 |
C22H28O2 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1 |
InChI 键 |
GCKFUYQCUCGESZ-OGKXSSEESA-N |
手性 SMILES |
CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34 |
规范 SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


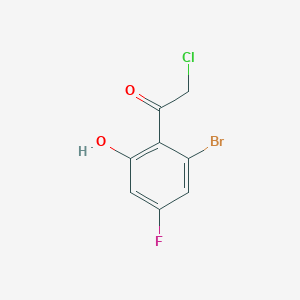
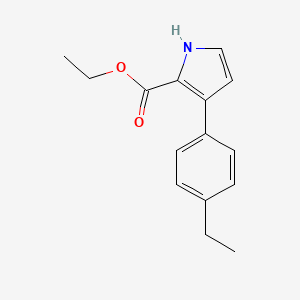
![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)

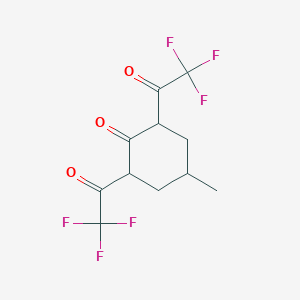
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)
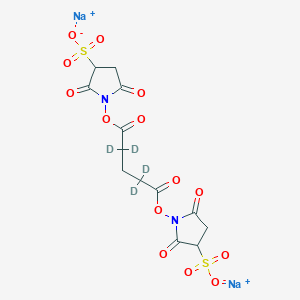
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
